Antiplasmodial Activity of 4-Aminobicyclo[2.2.2]octane Derivatives Against Chloroquine-Resistant P. falciparum
Derivatives synthesized from the 4-aminobicyclo[2.2.2]octane scaffold exhibit significant antiplasmodial activity against the K1 strain of Plasmodium falciparum, which is resistant to chloroquine and pyrimethamine. The most potent 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones in this series displayed IC50 values ranging from 0.84 to 0.99 μM, while the reference drug chloroquine showed an IC50 of 0.12 μM under the same microplate assay conditions [1]. This demonstrates that the scaffold can be elaborated to achieve potent activity against drug-resistant malaria parasites, a capability not inherent to unfunctionalized bicyclo[2.2.2]octane or simple amide analogs.
| Evidence Dimension | Antiplasmodial IC50 (μM) |
|---|---|
| Target Compound Data | 0.84 - 0.99 μM (for thiosemicarbazone derivatives) |
| Comparator Or Baseline | Chloroquine: 0.12 μM |
| Quantified Difference | Derivatives are 7-8 fold less potent than chloroquine, but retain activity against a resistant strain. |
| Conditions | Microplate assay using K1 strain of Plasmodium falciparum (chloroquine- and pyrimethamine-resistant) |
Why This Matters
This evidence demonstrates that the 4-aminobicyclo[2.2.2]octane scaffold is a viable starting point for developing antimalarial agents with activity against drug-resistant strains, a key consideration for procurement in neglected tropical disease research programs.
- [1] Seebacher W, Brun R, Weis R. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. Eur J Pharm Sci. 2004;21(2-3):225-233. doi:10.1016/j.ejps.2003.10.011. View Source
